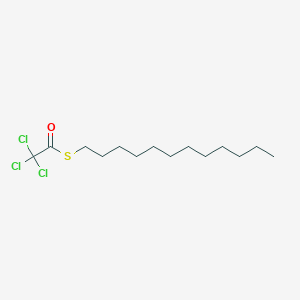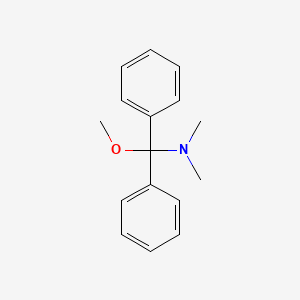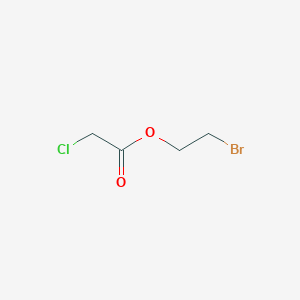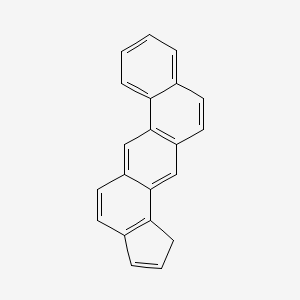
1H-Benzo(a)cyclopent(h)anthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Benzo(a)cyclopent(h)anthracene: is a polycyclic aromatic hydrocarbon with the molecular formula C21H14 . This compound consists of multiple fused aromatic rings, making it part of a larger class of chemicals known for their complex structures and significant environmental impact. Polycyclic aromatic hydrocarbons are often formed during the incomplete combustion of organic materials such as fossil fuels, wood, or coal .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1H-Benzo(a)cyclopent(h)anthracene can be synthesized through various organic reactions involving the cyclization of appropriate precursors. One common method involves the cyclization of a suitable precursor under high-temperature conditions, often in the presence of a catalyst to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound typically involves the pyrolysis of organic materials. This process involves heating the materials to high temperatures in the absence of oxygen, leading to the formation of polycyclic aromatic hydrocarbons, including this compound .
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Benzo(a)cyclopent(h)anthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert this compound into dihydro or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products Formed:
Oxidation: Quinones and other oxygenated polycyclic aromatic hydrocarbons.
Reduction: Dihydro and tetrahydro derivatives.
Substitution: Halogenated or nitro-substituted derivatives.
Applications De Recherche Scientifique
1H-Benzo(a)cyclopent(h)anthracene has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of polycyclic aromatic hydrocarbons in various chemical reactions.
Biology: Research on its biological effects, including its genotoxicity and carcinogenicity, helps understand the impact of polycyclic aromatic hydrocarbons on living organisms.
Medicine: Studies on its interactions with biological molecules contribute to the development of cancer research and toxicology.
Mécanisme D'action
The mechanism of action of 1H-Benzo(a)cyclopent(h)anthracene involves its interaction with cellular components, leading to the formation of reactive intermediates such as epoxides and dihydrodiols. These intermediates can form DNA adducts, leading to mutations and potentially causing cancer. The compound’s effects are mediated through the activation of enzymes involved in its metabolism, such as cytochrome P450 enzymes .
Comparaison Avec Des Composés Similaires
Benzo(a)anthracene: Another polycyclic aromatic hydrocarbon with a similar structure but fewer fused rings.
Chrysene: A polycyclic aromatic hydrocarbon with four fused rings, similar in structure but differing in the arrangement of the rings.
Pyrene: A polycyclic aromatic hydrocarbon with four fused rings, differing in the position of the rings.
Uniqueness: 1H-Benzo(a)cyclopent(h)anthracene is unique due to its specific arrangement of fused rings, which influences its chemical reactivity and biological effects. Its structure allows for specific interactions with biological molecules, making it a valuable compound for studying the effects of polycyclic aromatic hydrocarbons .
Propriétés
Numéro CAS |
240-44-8 |
|---|---|
Formule moléculaire |
C21H14 |
Poids moléculaire |
266.3 g/mol |
Nom IUPAC |
pentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),2,4(8),6,9,11,14,16,18,20-decaene |
InChI |
InChI=1S/C21H14/c1-2-6-18-14(4-1)8-10-16-13-21-17(12-20(16)18)11-9-15-5-3-7-19(15)21/h1-6,8-13H,7H2 |
Clé InChI |
CIRVIIOSCIBXLZ-UHFFFAOYSA-N |
SMILES canonique |
C1C=CC2=C1C3=CC4=C(C=C3C=C2)C5=CC=CC=C5C=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Indole, 2-methyl-3-[(2-methyl-3H-indol-3-ylidene)methyl]-](/img/structure/B14745424.png)
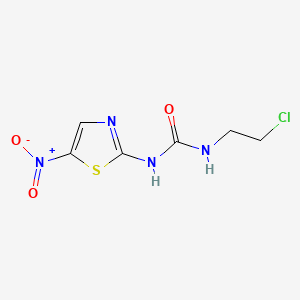
![2,4-Dichloro-1-[2-(2-chloroethoxy)ethoxy]benzene](/img/structure/B14745436.png)
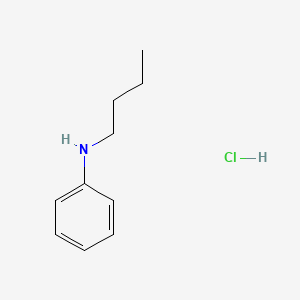
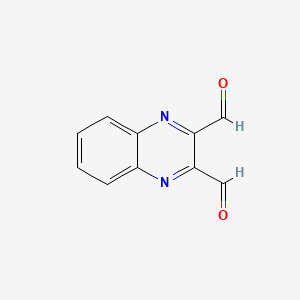
![N-(4-chlorophenyl)-1,3-bis[(4-chlorophenyl)methyl]-2-oxo-1,3,2lambda5-diazaphosphinan-2-amine](/img/structure/B14745445.png)


![Hexahydro-2h-3,5-methanocyclopenta[b]furan](/img/structure/B14745461.png)
